Thieno[2,3-d]pyrimidin-6-ylmethanol
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Overview
Description
Thieno[2,3-d]pyrimidin-6-ylmethanol is a heterocyclic compound that belongs to the thienopyrimidine family These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-d]pyrimidin-6-ylmethanol typically involves multi-step reactions. One common method starts with the preparation of thiophene-2-carboxamides, which are then cyclized to form thienopyrimidine derivatives. The reaction conditions often involve heating with formic acid or other cyclizing agents .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions: Thieno[2,3-d]pyrimidin-6-ylmethanol undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the thienopyrimidine ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Thieno[2,3-d]pyrimidin-6-ylmethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of thieno[2,3-d]pyrimidin-6-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, in cancer treatment, it may inhibit protein kinases or other enzymes involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
- Thieno[3,2-d]pyrimidine derivatives
- Thieno[3,4-b]pyridine derivatives
- Benzothienopyrimidine derivatives
Comparison: Thieno[2,3-d]pyrimidin-6-ylmethanol stands out due to its unique structural features and diverse biological activities. Compared to other thienopyrimidine derivatives, it offers a broader range of applications in medicinal chemistry and industry. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic chemists .
Properties
IUPAC Name |
thieno[2,3-d]pyrimidin-6-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c10-3-6-1-5-2-8-4-9-7(5)11-6/h1-2,4,10H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBFXDVYFUQEOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=NC=NC=C21)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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